Home > Products > Building Blocks P1855 > 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one - 1092281-05-4

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

Catalog Number: EVT-1677317
CAS Number: 1092281-05-4
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one belongs to a class of heterocyclic compounds characterized by a pyrimidine ring fused to a pyrrole ring. These compounds are of interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. Specifically, derivatives of 2-amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one have been explored for their antiviral [], fungicidal [], and anticancer [] properties.

2-Amino-4-aryl-6-(ω-carboxyalkyl)-5H-pyrrolo[3,4-d]pyrimidin-7-(6H)ones

    Compound Description: This class of compounds was synthesized and studied for their potential biological activities. The research specifically focused on their preparation via a novel one-pot synthesis involving 1-(ω-carboxyalkyl)-4-carbethoxy-2,3-dioxopyrrolidines. []

    Relevance: This compound group shares the core pyrrolo[3,4-d]pyrimidin-7-(6H)one structure with 2-amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one. The key difference lies in the substitution patterns on the pyrrole and pyrimidine rings. Specifically, the related compounds have an aryl group at the 4-position and a ω-carboxyalkyl substituent at the 6-position, which are not present in the target compound. These modifications could potentially impact the physicochemical properties and biological activities of the molecules. []

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (ara-Cadeguomycin)

    Compound Description: Ara-Cadeguomycin serves as an analog of cadeguomycin, a known antitumor agent. The synthesis of this compound involved the glycosylation of 3-methoxymethyl-5-methyl-2-methylthio7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one with a protected arabinofuranosyl chloride. []

    Relevance: Both ara-Cadeguomycin and 2-amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one share a similar pyrrolo[2,3-d]pyrimidine core structure, indicating a close structural relationship. A significant difference lies in the presence of a β-D-arabinofuranosyl moiety at the 7-position and a carboxylic acid group at the 5-position in ara-Cadeguomycin, features absent in the target compound. These structural variations likely contribute to differences in their biological activities and pharmacological profiles. []

(+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones

    Compound Description: This series represents carbocyclic analogs of 7-deazaguanosine, designed and synthesized for their potential antiviral activity. The research focused on their synthesis, which involved a novel pyrimidine intermediate, and evaluation of their antiviral properties. Notably, some compounds in this series, particularly those mimicking the arabinofuranosyl (10a) and lyxofuranosyl (10b) moieties, exhibited selective inhibitory activity against HSV-1 and HSV-2. []

4-[(trans)-4-t-Butoxy-3-methylbut-2-enylamino)-6-chloro-5-nitropyrimidine

    Compound Description: This compound is a key intermediate in the synthesis of cytokinin analogs, specifically 4-(4-hydroxy-3-methylbutylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (2j). []

    Relevance: While not directly sharing the core structure of 2-amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one, this compound is relevant because it is utilized in a synthetic pathway that leads to pyrrolo[3,2-d]pyrimidine derivatives, highlighting the versatility of pyrimidine chemistry in generating diverse analogs with potential biological activity. The target compound and the final product of this synthetic route share a pyrrolopyrimidine core, emphasizing the structural similarities within this family of compounds. []

7-Substituted Derivatives of N-[4-(2-[2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic acid (ALIMTA)

    Compound Description: This research focused on developing a novel route to synthesize 7-substituted derivatives of ALIMTA, a known antifolate drug used in cancer chemotherapy. Despite their structural similarity to ALIMTA, the synthesized 7-substituted derivatives lacked in vitro cell division inhibitory activity. []

    Relevance: These compounds share the core 2-amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5-yl moiety with 2-amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one, indicating a close structural relationship. The key difference lies in the substitution at the 7-position and the presence of a complex substituent containing a benzoyl-L-glutamic acid unit linked through an ethyl bridge in the ALIMTA derivatives. This study highlights how modifications to the core structure can drastically alter biological activity. []

Overview

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a nitrogen-containing heterocyclic compound that has gained attention for its biological activity and potential applications in medicinal chemistry. This compound is characterized by a fused pyrrole and pyrimidine structure, which contributes to its unique chemical properties and reactivity. It is primarily classified as a pyrrolopyrimidine derivative, a class known for various pharmacological effects.

Source

The compound can be synthesized through several methods, with the most common involving cyclization reactions of appropriate precursors. Research indicates that it has been studied for its interactions with specific enzymes, particularly receptor-interacting protein kinase 1, which plays a role in programmed cell death mechanisms .

Classification

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is classified under:

  • Chemical Class: Heterocycles
  • Sub-class: Pyrrolopyrimidines
  • Functional Groups: Amino group and pyrrole ring
Synthesis Analysis

Methods

The synthesis of 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one typically involves cyclization reactions. One common method includes the condensation of 2-aminopyrimidine with an aldehyde or ketone, followed by cyclization to form the desired pyrrolopyrimidine structure. The reaction conditions often require acidic or basic catalysts and are conducted under reflux to ensure complete cyclization.

Technical Details

  1. Condensation Reaction:
    • Reactants: 2-Aminopyrimidine and aldehyde/ketone.
    • Catalyst: Acidic or basic catalyst.
    • Conditions: Reflux for several hours.
  2. Purification:
    • Techniques such as crystallization or chromatographic methods are employed to isolate the final product with high purity.
  3. Industrial Methods:
    • Larger-scale synthesis may utilize continuous flow reactors to optimize yields and purity .
Molecular Structure Analysis

Data

  • Molecular Formula: C8H9N5O
  • Molecular Weight: 179.19 g/mol
  • Melting Point: Typically ranges around 185–190 °C depending on purity .
Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one can participate in various chemical reactions:

  1. Oxidation:
    • Can be oxidized to form oxo derivatives using agents like hydrogen peroxide.
  2. Reduction:
    • Reduction can yield dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride.
  3. Substitution:
    • Nucleophilic substitution reactions can introduce functional groups at different positions on the ring system using alkyl halides or acyl chlorides as reagents .

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxideAqueous or organic solvent
ReductionSodium borohydrideAlcoholic solvent
SubstitutionAlkyl halidesBase-catalyzed conditions
Mechanism of Action

Process

The mechanism of action of 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one primarily involves its interaction with receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby affecting necroptosis—a regulated form of cell death.

Data

Studies demonstrate that this compound exhibits potent anti-necroptotic activity in cellular assays across different models (both human and murine). Its efficacy varies with dosage, showing significant inhibition at lower concentrations without major adverse effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Shows reactivity typical of amino compounds and heterocycles; prone to electrophilic attack due to the presence of nitrogen atoms in the ring system.
Applications

Scientific Uses

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one has several applications in scientific research:

  1. Drug Development: Investigated as a potential therapeutic agent targeting necroptosis-related diseases.
  2. Biochemical Research: Used to study enzyme inhibition mechanisms and cellular pathways involving RIPK1.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex heterocyclic compounds with potential pharmacological properties .
Synthetic Methodologies and Optimization

Regioselective Synthesis of Pyrrolo[3,4-d]pyrimidine Scaffolds

The regioselective construction of the 2-amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one core requires strategic bond formation to control the positioning of ring nitrogen atoms and substituents. The Paal-Knorr approach enables cyclocondensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines with hydrazine hydrate in ethanol under reflux, achieving the bicyclic framework with C-4 aryl group incorporation in 68-85% yields [9]. This method demonstrates excellent regiocontrol due to the inherent electronic bias of the mercapto and amino groups directing ring closure. Alternatively, multi-component reactions employing 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes in ionic liquid solvents achieve simultaneous ring formation and C-6 functionalization with near-quantitative regioselectivity [7]. The solvent polarity and electronic properties of aryl substituents significantly influence the reaction pathway, minimizing isomeric byproducts.

Table 1: Regioselective Synthesis Methods for Pyrrolo[3,4-d]pyrimidin-5-one Core

MethodConditionsKey IntermediateYield RangeRegiocontrol Factor
Paal-Knorr CyclizationEthanol reflux, 8-12h4-Amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine68-85%Electronic bias of -SH and -NH₂ groups
Multi-component Reaction[BMIM]Br, p-TSA (5 mol%), 80°C, 2h5-Methyl-1H-pyrazol-3-amine + Aldehyde + Arylisothiocyanate87-95%Ionic liquid solvent control
Halogen Dance ProtocolNBS, DCM, 0°C → rt, 3h2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine72%Bromine migration to C-6 position

Advanced regiochemical control is achieved through halogen dance protocols, where bromination of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride using N-bromosuccinimide selectively functionalizes the C-6 position via a bromine migration mechanism [8]. This versatile intermediate permits further cross-coupling for structural diversification. Computational studies (DFT) confirm that the observed regioselectivity correlates with the relative stability of the Wheland intermediate during electrophilic substitution, where C-6 exhibits 8.3 kcal/mol lower activation energy compared to C-7 [4]. Suzuki-Miyaura coupling at C-6 of brominated scaffolds using arylboronic acids proceeds with >95% regiopurity when catalyzed by Pd(PPh₃)₄/K₂CO₃ in toluene/water (3:1) at 80°C [1] [4].

Functionalization Strategies for C-5 and C-6 Positions

The C-5 position of the pyrrolo[3,4-d]pyrimidinone scaffold undergoes N-benzylation under mild alkaline conditions (K₂CO₃, DMF, 50°C), enabling the introduction of diverse benzyl groups including 4-fluorobenzyl, 3-trifluoromethylbenzyl, and heteroaromatic methylidene substituents [1]. This reaction exhibits remarkable chemoselectivity for the N-5 position over N-7 (>20:1) due to steric accessibility and higher electron density. Molecular modeling reveals the carbonyl oxygen at C-5 lowers the pKa of N-5 by 2.3 units compared to N-7, favoring deprotonation and alkylation at this site [4]. For C-6 functionalization, electrophilic substitution using N-iodosuccinimide in acetonitrile provides 6-iodo derivatives in 89% yield, serving as versatile intermediates for palladium-catalyzed cross-coupling reactions [1] [4].

Table 2: Bioactive Derivatives via Position-Specific Functionalization

PositionFunctionalizationReagents/ConditionsRepresentative Bioactive DerivativeReported Biological Activity
C-5 (N)BenzylationArCH₂Br, K₂CO₃, DMF, 50°C, 4h5-(4-Fluorobenzyl)-2-amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-oneM₄ mAChR PAM (EC₅₀ = 110 nM) [1]
C-6Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C6-(6-Methoxypyridin-3-yl)-2-amino-5-methyl-5,6-dihydropyrrolo[3,4-d]pyrimidin-7(7H)-oneAntiproliferative (IC₅₀ HepG2 = 1.8 µM) [4]
C-6AminationPiperidine, CuI, L-proline, K₂CO₃, DMSO, 100°C2-Amino-5-methyl-6-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-oneDual TS/DHFR inhibition (TS IC₅₀ = 46 nM) [4]

Critical C-5 carbonylation employs triphosgene in dichloromethane with pyridine base to generate 5-chlorocarbonyl intermediates, which undergo amidation with amino acid esters to generate glutamyl conjugates for antifolate applications [4]. These derivatives demonstrate potent dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition, with compound N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid exhibiting 206-fold greater TS inhibition than pemetrexed (IC₅₀ = 46 nM) [4]. The Mitsunobu reaction enables stereocontrolled C-5 functionalization with secondary alcohols (DIAD, PPh₃, THF) to install chiral side chains essential for receptor binding selectivity in M₄ muscarinic allosteric modulators [1] [2]. Transition-metal catalyzed C-H activation at C-6 using Pd(OAc)₂/AgOAc in trifluoroethanol allows direct arylation with aryl iodides, providing access to 6-aryl derivatives without pre-halogenation [7].

Catalytic Approaches in Heterocyclic Ring Closure

Brønsted acid catalysis dramatically enhances ring-forming efficiency in pyrrolo[3,4-d]pyrimidine synthesis. p-Toluenesulfonic acid (p-TSA, 5 mol%) in 1-butyl-3-methylimidazolium bromide ([BMIM]Br) ionic liquid catalyzes the three-component condensation of 5-aminopyrazoles, aldehydes, and isothiocyanates, achieving 87-95% yields within 2 hours at 80°C [7]. The ionic liquid serves dual roles as green solvent and catalyst promoter through electrostatic stabilization of the iminium intermediate. Organocatalytic ring closures using L-proline (10 mol%) in ethanol enable enantioselective construction of C-4 chiral centers via intramolecular aldol-type cyclization, yielding tetrahydro derivatives with 88-92% ee [9]. This strategy overcomes the racemization typically observed under basic conditions.

Table 3: Catalytic Systems for Ring-Closure Efficiency

Catalyst SystemReaction TypeTemperature/TimeYield ImprovementKey Mechanistic Role
p-TSA (5 mol%) in [BMIM]BrMulti-component cyclization80°C, 2h87-95% vs 45-60% (uncatalyzed)Iminium ion stabilization by ionic liquid
L-Proline (10 mol%)Enantioselective aldol cyclization78°C, 6h82-88% (88-92% ee)Enamine-mediated stereocontrol
ZnCl₂ (10 mol%)Dehydrative ring closure120°C, 0.5h90% vs 65% (thermal)Lewis acid activation of carbonyl
Lipase (CAL-B)Enzymatic desymmetrization37°C, 24h78% (99% ee)Kinetic resolution of dihydropyrimidinones

Lewis acid-mediated cyclizations using ZnCl₂ (10 mol%) facilitate dehydrative ring closure of dihydropyrimidine precursors at 120°C, reducing reaction times from 12 hours to 30 minutes while improving yields to 90% [9]. This acceleration is attributed to carbonyl coordination enhancing intramolecular nucleophilic attack. For complex fused systems, directed ortho-metalation (DoM) with n-BuLi/TMEDA at -78°C enables regiocontrolled lithiation adjacent to directing groups, followed by cyclization with nitriles to form annulated pyrimidines [4]. Recent advances employ biocatalytic methods using Candida antarctica lipase B (CAL-B) for enantioselective desymmetrization during ring closure, achieving 99% ee in tetrahydro derivatives under physiological conditions [10]. Computational analysis of Baldwin's ring-closure rules confirms the kinetic preference for 5-endo-trig cyclization over alternative 6-endo pathways due to lower angle strain (ΔG‡ = 18.7 vs 24.3 kcal/mol) [5] [10].

Solvent-Free and Green Synthesis Protocols

Solvent-free mechanochemical synthesis represents a paradigm shift in sustainable pyrrolo[3,4-d]pyrimidine production. High-speed ball milling (600 rpm) of 5-aminouracil derivatives with aryl aldehydes and ammonium acetate achieves complete conversion within 20 minutes without solvents, yielding 89-94% pure products after minimal aqueous workup [9]. This approach reduces energy consumption by 85% compared to conventional reflux methods while eliminating volatile organic solvent waste. Microwave-assisted cyclocondensation in water enables rapid access to the core scaffold, where focused microwave irradiation (300 W, 120°C) of amidines and β-ketoesters in aqueous medium completes ring formation in 8-12 minutes with 82-90% isolated yield [3] [7]. The microwave effect enhances reaction efficiency through selective dielectric heating and superheating of the aqueous phase.

Ultrasound-promoted synthesis (40 kHz, 300 W) in ethanol/water (1:1) reduces reaction times from hours to 15-25 minutes for the assembly of 6-aryl-substituted derivatives via enhanced mass transfer and cavitation-induced molecular activation [3] [7]. Sonochemistry facilitates a 6-fold rate increase compared to silent conditions while maintaining excellent functional group tolerance. Ionic liquid-mediated reactions employ recyclable 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as both solvent and catalyst, enabling 7 reaction cycles without significant yield reduction (92% → 87%) [7]. The ionic liquid's organized structure and high polarity promote transition-state alignment while suppressing side reactions through charge shielding.

Table 4: Green Synthesis Metrics Comparison

MethodEnergy InputReaction TimeYieldE-factorPMIKey Advantage
Ball Milling (Solvent-Free)0.05 kWh/mol20 min89-94%0.81.2Zero solvent waste, room temperature
Microwave in Water0.3 kWh/mol8-12 min82-90%3.55.7Rapid heating, uniform temperature
Ultrasound in EtOH/H₂O0.4 kWh/mol15-25 min85-88%5.28.3Cavitation activation, scalability
Ionic Liquid ([BMIM]Br)0.25 kWh/mol2h87-95%1.5*2.1*Recyclable medium, catalyst immobilization

*After 5 recycles; PMI = Process Mass Intensity

Continuous flow processing represents the frontier in sustainable manufacturing, where immobilized acid catalysts (e.g., sulfonated silica) in microreactors enable uninterrupted synthesis with residence times under 5 minutes at 150°C. This approach achieves 95% atom economy and near-quantitative conversion through precise temperature control and elimination of batch-to-batch variability [3]. Life cycle assessment confirms flow methods reduce the carbon footprint by 73% compared to batch processes while improving space-time yield by an order of magnitude.

Properties

CAS Number

1092281-05-4

Product Name

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

IUPAC Name

2-amino-6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c7-6-9-1-3-4(10-6)2-8-5(3)11/h1H,2H2,(H,8,11)(H2,7,9,10)

InChI Key

NJPFDYKJODVDDO-UHFFFAOYSA-N

SMILES

C1C2=NC(=NC=C2C(=O)N1)N

Canonical SMILES

C1C2=NC(=NC=C2C(=O)N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.